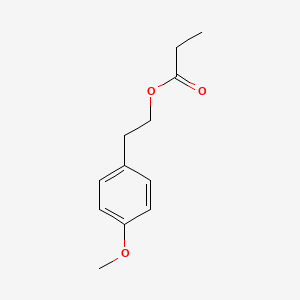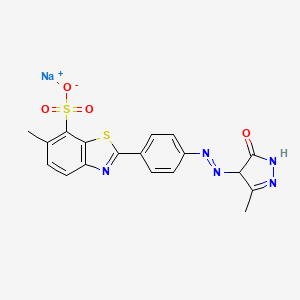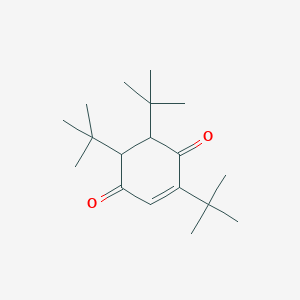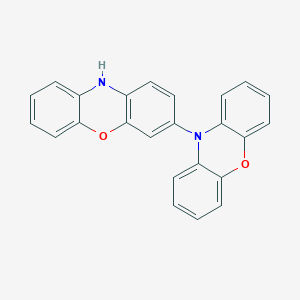
10H-3,10'-Biphenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-3,10’-Biphenoxazine is a heterocyclic compound with the molecular formula C24H16N2O2. It is characterized by its unique structure, which includes two phenoxazine units connected by a biphenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with diphenyl ether in the presence of iodine as a catalyst. The reaction is carried out at elevated temperatures (250-280°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 10H-3,10’-Biphenoxazine follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling solvents and efficient extraction techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-3,10’-Biphenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines and biphenyl derivatives, which can have different electronic and optical properties .
Wissenschaftliche Forschungsanwendungen
10H-3,10’-Biphenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
Wirkmechanismus
The mechanism of action of 10H-3,10’-Biphenoxazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: Shares a similar tricyclic structure but with a sulfur atom in place of the oxygen atom in phenoxazine.
Phenoxazine: The parent compound of 10H-3,10’-Biphenoxazine, lacking the biphenyl linkage.
Carbazole: Another tricyclic compound with nitrogen atoms in the ring structure
Uniqueness: 10H-3,10’-Biphenoxazine is unique due to its biphenyl linkage, which imparts distinct electronic and optical properties.
Eigenschaften
CAS-Nummer |
19692-92-3 |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-phenoxazin-10-yl-10H-phenoxazine |
InChI |
InChI=1S/C24H16N2O2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
InChI-Schlüssel |
NINZPYXIZCYZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


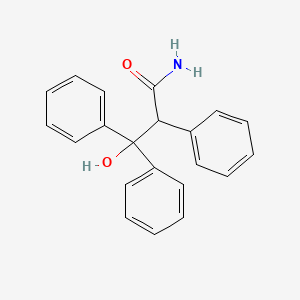
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)


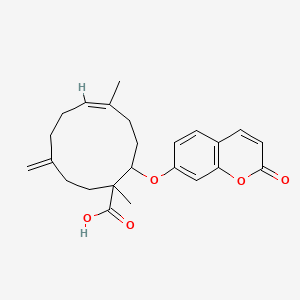
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)


